(Methyl(pyridin-2-yl)amino)methanol
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Overview
Description
(Methyl(pyridin-2-yl)amino)methanol is an organic compound that features a pyridine ring substituted with a methylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(pyridin-2-yl)amino)methanol typically involves the reaction of pyridine derivatives with methylamine and formaldehyde. One common method is the Mannich reaction, where pyridine is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Methyl(pyridin-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(Methyl(pyridin-2-yl)amino)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Methyl(pyridin-2-yl)amino)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(Pyridin-2-yl)methanol: Lacks the methylamino group, making it less versatile in certain reactions.
(Methyl(pyridin-3-yl)amino)methanol: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.
(Dimethylamino)pyridin-2-yl)methanol: Contains an additional methyl group on the amino nitrogen, which can affect its steric and electronic properties.
Uniqueness
(Methyl(pyridin-2-yl)amino)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
[methyl(pyridin-2-yl)amino]methanol |
InChI |
InChI=1S/C7H10N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-5,10H,6H2,1H3 |
InChI Key |
ZHINIPAWPIMVJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C1=CC=CC=N1 |
Origin of Product |
United States |
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